2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives followed by the introduction of the chlorophenoxyacetamido group. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene. The process may also involve steps like esterification and amide formation under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities. Solvent recovery systems and waste management protocols are also integral to the industrial synthesis process to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Scientific Research Applications
2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors on cell surfaces, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[2-(2-chlorophenoxy)acetamido]benzoic acid: Known for its inhibitory effects on TRPM4 channels.
2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: Exhibits antimicrobial and antifungal activities.
Uniqueness
2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities and chemical reactivity. Its thiophene core, coupled with the chlorophenoxyacetamido moiety, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H20ClNO6S |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
diethyl 5-[[2-(2-chlorophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H20ClNO6S/c1-4-25-18(23)15-11(3)16(19(24)26-5-2)28-17(15)21-14(22)10-27-13-9-7-6-8-12(13)20/h6-9H,4-5,10H2,1-3H3,(H,21,22) |
InChI Key |
KIDPDNQHEGHWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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